molecular formula C11H14N2O2 B079553 4-(Piperazin-1-yl)benzoic acid CAS No. 85474-75-5

4-(Piperazin-1-yl)benzoic acid

Cat. No. B079553
CAS RN: 85474-75-5
M. Wt: 206.24 g/mol
InChI Key: IAGYKSQGLCAAAD-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl) benzoic acid, also known as 4-PBA, is a chemical compound that has been extensively studied for its unique properties and potential applications in scientific research. It is a heterocyclic compound composed of a piperazine ring and a benzoic acid group. 4-PBA has been found to have a wide range of biochemical and physiological effects, and it is commonly used in laboratory experiments for its advantages in the synthesis of various compounds.

Scientific Research Applications

  • Crystal Structure Analysis : 4-(Piperazin-1-yl)benzoic acid derivatives have been studied for their crystal structure, providing insights into molecular conformations and intermolecular interactions (Faizi et al., 2016).

  • Pharmaceutical Research : Piperazin-1-yl benzoic acid compounds have been investigated for their potential in treating diseases. For example, they are involved in the metabolism of antidepressants (Hvenegaard et al., 2012), and have shown potential in inhibiting cholesterol biosynthesis (Aufenanger et al., 1985). Additionally, they've been explored as neuroleptic agents (Norman et al., 1996), α1-AR antagonists (Li et al., 2008), and antibacterial agents (Mekky & Sanad, 2020).

  • Optical and Luminescent Properties : Studies have focused on the luminescent properties of piperazine substituted compounds, potentially useful in photonic and electronic applications (Gan et al., 2003).

  • Supramolecular Chemistry : Research has also delved into the formation of supramolecular architectures using piperazine and substituted benzoic acids, contributing to the understanding of molecular self-assembly processes (Chen & Peng, 2011).

  • Antidiabetic Compounds : Piperazine derivatives have been identified as promising antidiabetic compounds, with studies exploring their structure-activity relationships (Le Bihan et al., 1999).

  • Antituberculosis Agents : Novel analogues of anti-tuberculosis agents containing piperazin-1-yl benzoic acid have been synthesized, showing improved bioavailability and potent activity against tuberculosis (Tangallapally et al., 2006).

  • Polymorphism and Crystal Engineering : The study of polymorphism in drugs related to piperazine benzoic acid derivatives has been conducted, aiding in the understanding of drug formulation and stability (Braun et al., 2014).

  • Binding Interactions with Proteins : Investigations into the binding characteristics of piperazine derivatives with proteins like bovine serum albumin have been done to understand their pharmacokinetic mechanisms (Karthikeyan et al., 2015).

  • Anti-Cancer Activity : Certain piperazine benzoic acid derivatives have been evaluated for their anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Safety and Hazards

The safety information for 4-(Piperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360806
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85474-75-5
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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